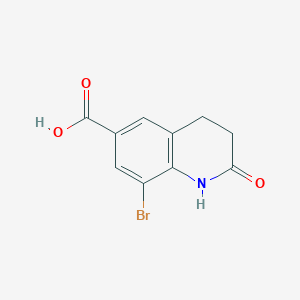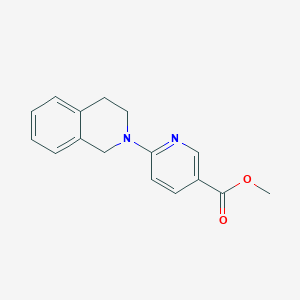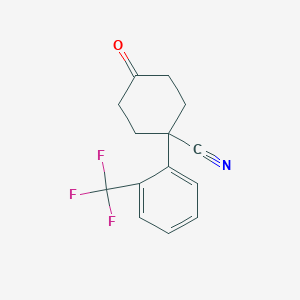
5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one is a quinoline derivative Quinoline compounds are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nitration of quinoline to produce nitroquinoline derivatives, followed by reduction to amines and subsequent functional group transformations .
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include catalytic reactions, high-temperature conditions, and the use of specialized reagents to ensure the efficient introduction of functional groups.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as tin powder in hydrochloric acid are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: Quinoline derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: This compound may serve as a lead compound in drug discovery efforts targeting various diseases.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one involves its interaction with specific molecular targets. Quinoline derivatives often interact with enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound, known for its use in the synthesis of various derivatives.
8-Hydroxyquinoline: Known for its applications in coordination chemistry and as an antimicrobial agent.
8-Aminoquinoline: Used in the synthesis of antimalarial drugs.
Uniqueness
5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one is unique due to the presence of both chlorine and trifluoromethoxy groups, which can enhance its chemical reactivity and potential biological activity compared to other quinoline derivatives.
Propriétés
Formule moléculaire |
C10H5ClF3NO2 |
|---|---|
Poids moléculaire |
263.60 g/mol |
Nom IUPAC |
5-chloro-8-(trifluoromethoxy)-1H-quinolin-2-one |
InChI |
InChI=1S/C10H5ClF3NO2/c11-6-2-3-7(17-10(12,13)14)9-5(6)1-4-8(16)15-9/h1-4H,(H,15,16) |
Clé InChI |
NNPZHHBXUDBTQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)NC2=C(C=CC(=C21)Cl)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[2-(2-phenylphenyl)phenyl]boronic acid](/img/structure/B15064922.png)



![2-(1-aminoethyl)-3-benzyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B15064960.png)
![Carbamic acid, N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B15064968.png)

